molecular formula C9H12ClNO3S B2394955 2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide CAS No. 2228462-65-3

2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2394955
CAS No.: 2228462-65-3
M. Wt: 249.71
InChI Key: UKNDQEWDHSIBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide is an organic compound with the molecular formula C9H12ClNO3S It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide typically involves the reaction of 3-chloro-4-methoxyaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

[ \text{3-Chloro-4-methoxyaniline} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of substituted ethanesulfonamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to the active site of the target, thereby modulating its activity. The sulfonamide moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxyphenyl isocyanate
  • 3-Chloro-4-methylphenyl isocyanate
  • 3-Chloro-4-methoxyphenyl propanamide

Uniqueness

2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The ethanesulfonamide moiety further distinguishes it from other similar compounds, providing unique properties such as enhanced solubility and potential for diverse applications.

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-14-9-3-2-7(6-8(9)10)4-5-15(11,12)13/h2-3,6H,4-5H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNDQEWDHSIBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCS(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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